[(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
Description
(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a pyrazole-derived amine hydrochloride with the molecular formula C₇H₁₄ClN₃ (calculated molecular weight: 227.74 g/mol) . The compound features a pyrazole ring substituted with two methyl groups at the 1- and 5-positions, a methylamine group at the 3-position, and a hydrochloride counterion. Its CAS registry number is EN300-26234087, and the MDL number is MFCD20485981 . Pyrazole derivatives are widely studied for their versatility in coordination chemistry, pharmaceutical applications, and material science due to their nitrogen-rich aromatic structure, which enables hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-7(5-8-2)9-10(6)3;/h4,8H,5H2,1-3H3;1H |
InChI Key |
AFMGBZCSRHDSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is usually carried out under reflux conditions in acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride with structurally or functionally related amine-based compounds, focusing on molecular features, applications, and performance data.
Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride | C₇H₁₄ClN₃ | 227.74 | Pyrazole, methylamine, hydrochloride | Coordination chemistry, drug design |
| Methyl diethanol amine (MDEA) | C₅H₁₃NO₂ | 119.16 | Tertiary amine, hydroxyl groups | CO₂ capture, industrial solvents |
| [(2R)-1,4-Dioxan-2-yl]methyl(methyl)amine hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Dioxane, methylamine, hydrochloride | Pharmaceutical intermediates |
| Acetato-κO{bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine} | C₂₄H₃₂CoN₆O₂ | 517.52 | Pyrazole, pyridine, acetate | Coordination complexes, catalysis |
Physicochemical Properties
| Property | (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride | MDEA | [(2R)-1,4-Dioxan-2-yl]methyl(methyl)amine hydrochloride |
|---|---|---|---|
| Nitrogen content (wt.%) | ~18.4% (calculated) | 11.8% | 8.3% (calculated) |
| Hydrochloride solubility | High (typical for amine salts) | Not applicable | High |
| Thermal stability | Likely high (aromatic pyrazole ring) | Moderate | Moderate (ether linkage) |
Biological Activity
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.
Structural Information
The molecular formula of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is , with a molecular weight of 175.66 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClN3 |
| Molecular Weight | 175.66 g/mol |
| SMILES | CC1=C(C=NN1C)CNC |
| InChI | InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3 |
Synthesis
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkyl amine derivatives. This reaction can be optimized through various conditions to enhance yield and purity.
Antifungal Activity
Research has indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, coordination complexes derived from pyrazole amides have shown competitive antifungal activity against various strains compared to standard treatments like cycloheximide . In vitro studies suggest that compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride may inhibit fungal growth effectively.
Antioxidant Properties
A study on related pyrazole compounds demonstrated notable antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals and protect against oxidative stress in cellular models . The antioxidant capacity is attributed to the presence of the pyrazole ring, which can stabilize free radicals.
Anticancer Potential
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, certain pyrazole compounds have been tested against breast cancer cell lines, showing promising cytotoxic effects and potential synergistic interactions with established chemotherapeutic agents like doxorubicin . This suggests that (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride may also exhibit similar properties.
Case Study 1: Antifungal Efficacy
In a comparative study assessing the antifungal activity of various pyrazole derivatives against Fusarium species, it was found that certain derivatives exhibited higher inhibition rates than traditional antifungal agents. This highlights the potential application of such compounds in treating fungal infections .
Case Study 2: Antioxidant Activity Assessment
A series of experiments evaluated the antioxidant activity of related pyrazole compounds using DPPH radical scavenging assays. The results indicated that these compounds could significantly reduce oxidative damage in cellular models, suggesting their utility in developing therapeutic agents for oxidative stress-related diseases .
Q & A
Q. What statistical approaches address variability in biological activity data across replicate experiments?
- Methodology : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use ROC curves to assess assay sensitivity. Report IC₅₀ values with 95% confidence intervals .
- Example : For inconsistent enzyme inhibition results, check for assay interference (e.g., compound aggregation via dynamic light scattering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
